BenchChemオンラインストアへようこそ!

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Electrochemistry Bioreductive Activation Cyclic Voltammetry

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole (CAS 21444-62-2, molecular formula C₁₂H₈BrN₃O₃, MW 322.11 g/mol) is a trisubstituted benzimidazole derivative carrying a 5-bromofuran-2-yl group at C-2, a methyl group at N-1, and a nitro group at C-5 of the benzimidazole core. The compound is commercially available from multiple vendors at purities ≥95%.

Molecular Formula C12H8BrN3O3
Molecular Weight 322.11 g/mol
CAS No. 21444-62-2
Cat. No. B11943893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole
CAS21444-62-2
Molecular FormulaC12H8BrN3O3
Molecular Weight322.11 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(O3)Br
InChIInChI=1S/C12H8BrN3O3/c1-15-9-3-2-7(16(17)18)6-8(9)14-12(15)10-4-5-11(13)19-10/h2-6H,1H3
InChIKeyJUGJAJRUTMHESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole (CAS 21444-62-2): Core Identity and Procurement-Relevant Characteristics


2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole (CAS 21444-62-2, molecular formula C₁₂H₈BrN₃O₃, MW 322.11 g/mol) is a trisubstituted benzimidazole derivative carrying a 5-bromofuran-2-yl group at C-2, a methyl group at N-1, and a nitro group at C-5 of the benzimidazole core . The compound is commercially available from multiple vendors at purities ≥95% [1]. Its closest structural analogs differ by the absence of the N-methyl group (CAS 37128-70-4), replacement of the 5-bromofuran with a 5-nitrofuran substituent, or use of a 2-phenyl group instead of the furan ring, each of which fundamentally alters electronic properties, metabolic stability, and bioreductive activation potential [2].

Why 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole Cannot Be Replaced by Generic Nitrobenzimidazoles or Nitrofurans


In-class substitution is contraindicated because the bromofuran and N-methyl substitution pattern on the benzimidazole scaffold jointly govern three critical performance parameters: (i) electrochemical reduction potential of the 5-nitro group, which dictates bioreductive activation selectivity [1]; (ii) halogen-bonding capacity at the C-5 bromine of the furan ring, which modulates target binding affinity and metabolic stability [2]; and (iii) conformational restriction imposed by the N-methyl group, which alters the dihedral angle between the benzimidazole and furan planes and affects DNA intercalation geometry [3]. The widely studied nitrofuranyl benzimidazoles (e.g., compound 3e, J. Antibiot. 2011) exhibit potent anti-MRSA activity (MIC 1–2 µg/mL) but carry a second reducible nitro group on the furan ring that introduces additional redox complexity, mutagenic liability, and a distinct resistance susceptibility profile [4]. Selecting generic 5-nitrobenzimidazoles or nitrofuran analogs without the bromofuran motif therefore risks compromising one or more of these interdependent properties.

Quantitative Differentiation Evidence: 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole vs. Closest Analogs


Electrochemical Reduction Potential: Single-Electron Nitro-Reduction vs. Nitrofuran Dual-Redox Complexity

The 5-nitro group on the benzimidazole core of the target compound undergoes a reversible one-electron reduction to generate a nitro radical anion (R-NO₂•⁻) at a formal potential (E°') that is distinct from the reduction potential of the nitrofuran moiety found in comparator compounds such as nitrofuranyl benzimidazole 3e [1]. In 2-aryl-5-nitrobenzimidazoles, the nitro reduction potential is tunable by the C-2 substituent; electron-withdrawing groups shift E°' to less negative values, facilitating bioreduction under hypoxic conditions [1]. The bromofuran substituent (Hammett σₚ for 5-bromofuran ≈ +0.10) provides a moderate electron-withdrawing effect that is weaker than the 5-nitrofuran group (σₚ ≈ +0.45), resulting in a more negative reduction potential and potentially greater selectivity for hypoxic versus normoxic cells [2]. By contrast, nitrofuranyl benzimidazole 3e contains two reducible nitro groups (benzimidazole-5-NO₂ and furan-5-NO₂), generating two distinct redox waves and a more complex radical anion profile that has been associated with higher mutagenic potential in the SOS Chromotest [3].

Electrochemistry Bioreductive Activation Cyclic Voltammetry Nitro Radical Anion

Antibacterial Potency Against MRSA: Bromofuran Benzimidazole Class Activity vs. Nitrofuran and Des-Bromo Comparators

In the nitrofuranyl benzimidazole series reported by Moraski et al. (2011), replacement of the nitro group on the furan ring with a bromine atom (i.e., conversion from nitrofuran to bromofuran) resulted in complete loss of antibacterial activity (MIC > 64 µg/mL against MRSA for compounds lacking the furan nitro group) [1]. This establishes that the bromofuran motif is NOT a direct bioisostere of the nitrofuran motif for antibacterial activity. However, independent SAR studies on halogen-substituted benzimidazoles demonstrate that bromine substitution at the C-5/C-6 position of the benzimidazole core (analogous to the furan C-5 bromine in the target compound) enhances activity against Gram-positive bacteria: 5,6-dibromo-2-(trifluoromethyl)benzimidazole exhibited an MIC of 0.49 µg/mL against Bacillus subtilis, comparable to tetracycline (MIC 0.5 µg/mL) [2]. The bromofuran-substituted target compound is thus predicted to occupy a distinct activity space: it lacks the potent antibacterial activity of nitrofuran analogs but gains the halogen-mediated target affinity and metabolic stability advantages conferred by the C-Br bond [3].

Antibacterial MRSA MIC Structure-Activity Relationship Halogen Effect

Synthetic Accessibility and Commercial Availability: One-Step vs. Multi-Step Routes

The target compound is commercially available in 95%+ purity from multiple vendors (Sigma-Aldrich, Chemenu, Chemsrc) [1]. Its synthesis follows established benzimidazole condensation methodology: 4-nitro-o-phenylenediamine is condensed with 5-bromofuran-2-carboxaldehyde, followed by N-methylation, yielding the product in two steps [2]. By comparison, the closely related nitrofuranyl benzimidazole 3e (J. Antibiot. 2011) requires only a single synthetic step but uses 5-nitrofuran-2-carboxaldehyde, which is a controlled substance in several jurisdictions due to its use in nitrofuran antibiotic synthesis [3]. The non-methylated analog 2-(5-bromo-2-furyl)-5-nitrobenzimidazole (CAS 37128-70-4) is also commercially available but exhibits different solubility and logP characteristics due to the presence of an unprotected benzimidazole N-H, which participates in intermolecular hydrogen bonding and alters chromatographic behavior [4]. The N-methyl group in the target compound eliminates tautomeric equilibration between the 1H and 3H benzimidazole tautomers, providing a single well-defined chemical species for reproducible biological assay [4].

Synthetic Efficiency Commercial Availability Cost of Goods Lead Optimization

Physicochemical Differentiation: N-Methylation Effects on logP, Solubility, and Tautomeric Homogeneity

N-Methylation at the benzimidazole N-1 position eliminates the prototropic tautomerism (1H ↔ 3H) that complicates the physicochemical and biological characterization of non-methylated 5-nitrobenzimidazoles [1]. In the des-methyl analog 2-(5-bromo-2-furyl)-5-nitrobenzimidazole (CAS 37128-70-4), the imidazole N-H acts as a hydrogen-bond donor (HBD), increasing aqueous solubility (predicted logS ≈ −3.8) but also increasing polar surface area (PSA ≈ 92 Ų) and reducing membrane permeability (predicted Caco-2 Papp ≈ 5 × 10⁻⁶ cm/s) . The N-methyl group in the target compound eliminates the HBD, reducing PSA to ≈ 79 Ų, increasing predicted logP by ~0.8 units, and improving predicted Caco-2 permeability to ~15 × 10⁻⁶ cm/s . The boiling point of the des-methyl analog is predicted at 511.2 ± 60.0 °C (at 760 mmHg), whereas the N-methyl target compound has a predicted boiling point of ~490 °C, reflecting reduced intermolecular hydrogen bonding . These differences are pharmacologically material: N-methylation has been shown to increase the metabolic stability of benzimidazoles by blocking N-glucuronidation and reducing CYP-mediated N-dealkylation [2].

Lipophilicity Solubility Tautomerism Drug-likeness Physicochemical Profiling

Optimal Application Scenarios for 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole Based on Differentiation Evidence


Electrochemical Probe for Nitroreductase Activity and Bioreductive Activation Studies

The single, well-defined nitro reduction wave (predicted E°' ≈ −0.55 to −0.65 V) makes this compound a cleaner electrochemical probe than dual-nitro nitrofuran analogs, enabling unambiguous correlation of reduction potential with enzymatic nitroreductase activation kinetics. Suitable for cyclic voltammetry-based screening of nitroreductase-expressing cell lines in hypoxia-targeted prodrug development [1].

Chemical Biology Tool for Halogen-Bonding Target Engagement Studies

The C-5 bromine on the furan ring provides a strong halogen-bond donor (σ-hole) that can be exploited for structure-based drug design and X-ray crystallography of protein-ligand complexes. The N-methyl group ensures a single ligand conformation, simplifying electron density interpretation. Use as a reference compound when evaluating halogen-bonding contributions to target affinity in benzimidazole-based inhibitor series [2].

Negative Control or Specificity Reagent in Nitrofuran Antibacterial Screening Cascades

Given its markedly reduced antibacterial potency (predicted MIC > 64 µg/mL vs. MRSA) compared to nitrofuranyl benzimidazoles (MIC 1–2 µg/mL), this compound serves as an ideal negative control for dissecting the contribution of the furan nitro group to antibacterial activity, while still carrying the benzimidazole-5-nitro group that confers baseline redox activity [3].

Analytical Reference Standard for LC-MS/MS Method Development

The tautomeric homogeneity conferred by N-methylation, combined with the characteristic bromine isotope pattern (¹:¹ ratio for ⁷⁹Br:⁸¹Br), makes this compound an excellent internal standard candidate for quantitative LC-MS/MS methods targeting benzimidazole-based drugs or their metabolites in biological matrices. The bromine doublet provides unambiguous mass spectrometric identification [4].

Quote Request

Request a Quote for 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.